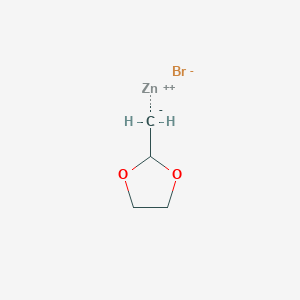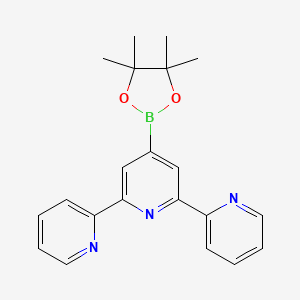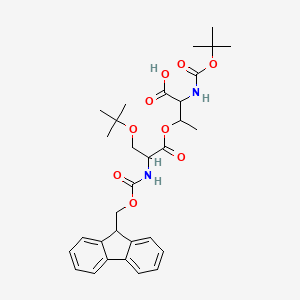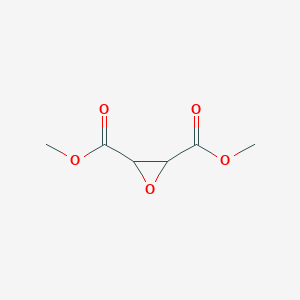
zinc;2-methanidyl-1,3-dioxolane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-methanidyl-1,3-dioxolane;bromide: is an organozinc compound with the molecular formula C4H7BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the Negishi cross-coupling reaction, which is a powerful method for creating aryl or heteroaryl scaffolds via C-C bond formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of zinc;2-methanidyl-1,3-dioxolane;bromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In an industrial setting, the compound is often produced in bulk using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Negishi Cross-Coupling Reaction: This is the primary reaction where zinc;2-methanidyl-1,3-dioxolane;bromide is used.
Allylic Alkylation: The compound can also be used in allylic alkylation reactions in the presence of an iridium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts, iridium catalysts, organic halides.
Conditions: Inert atmosphere, typically in THF as a solvent, and controlled temperature.
Major Products: The major products formed from these reactions are aryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc;2-methanidyl-1,3-dioxolane;bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of natural products and pharmaceuticals due to its ability to form C-C bonds efficiently .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent often have significant biological activity. For example, many pharmaceuticals are synthesized using intermediates formed through Negishi cross-coupling reactions .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of organic materials, including polymers and advanced materials. Its role in forming complex molecular structures makes it indispensable in material science .
Wirkmechanismus
The mechanism by which zinc;2-methanidyl-1,3-dioxolane;bromide exerts its effects is primarily through its role as a nucleophile in the Negishi cross-coupling reaction. The zinc atom coordinates with the organic halide, facilitating the transfer of the organic group to the palladium catalyst. This results in the formation of a new C-C bond, with the zinc bromide acting as a leaving group .
Vergleich Mit ähnlichen Verbindungen
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- 2-(1,3-Dioxolan-2-yl)ethylzinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
Comparison: While all these compounds are used in similar types of reactions, zinc;2-methanidyl-1,3-dioxolane;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in the formation of C-C bonds. Its use in the Negishi cross-coupling reaction is particularly noteworthy, as it allows for the efficient synthesis of complex aryl and heteroaryl compounds .
Eigenschaften
Molekularformel |
C4H7BrO2Zn |
|---|---|
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
zinc;2-methanidyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C4H7O2.BrH.Zn/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZEBRGOCCZOTNDU-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1OCCO1.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)


![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)








